Cas no 1459-39-8 (Cycloheptanecarboxamide)

Cycloheptanecarboxamide 化学的及び物理的性質
名前と識別子
-
- Cycloheptanecarboxamide
- Cycloheptylcarboxamide
- AK173577
- MFCD16808567
- CS-0149958
- A884563
- TS-01843
- AKOS011881793
- C72770
- DTXSID50163174
- 1459-39-8
- EN300-6735327
- BAA45939
- SCHEMBL215922
- DB-157163
-
- MDL: MFCD16808567
- インチ: 1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10)
- InChIKey: QJVFPOMUIKCQED-UHFFFAOYSA-N
- ほほえんだ: O=C(C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 141.11545
- どういたいしつりょう: 141.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: 295.2±7.0°C at 760 mmHg
- フラッシュポイント: No data available
- 屈折率: 1.478
- PSA: 43.09
- じょうきあつ: No data available
Cycloheptanecarboxamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Cycloheptanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR957220-1g |
Cycloheptanecarboxamide |
1459-39-8 | 99% | 1g |
£94.00 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C840807-50mg |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 50mg |
¥206.10 | 2022-09-02 | |
abcr | AB442899-250 mg |
Cycloheptanecarboxamide; . |
1459-39-8 | 250MG |
€132.50 | 2023-03-31 | ||
eNovation Chemicals LLC | D958874-1g |
cycloheptanecarboxamide |
1459-39-8 | 97% | 1g |
$215 | 2023-09-04 | |
Enamine | EN300-6735327-0.25g |
cycloheptanecarboxamide |
1459-39-8 | 95% | 0.25g |
$88.0 | 2023-05-30 | |
Enamine | EN300-6735327-1.0g |
cycloheptanecarboxamide |
1459-39-8 | 95% | 1g |
$241.0 | 2023-05-30 | |
Enamine | EN300-6735327-2.5g |
cycloheptanecarboxamide |
1459-39-8 | 95% | 2.5g |
$474.0 | 2023-05-30 | |
Enamine | EN300-6735327-0.1g |
cycloheptanecarboxamide |
1459-39-8 | 95% | 0.1g |
$62.0 | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220598-250mg |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 250mg |
¥397 | 2023-04-15 | |
A2B Chem LLC | AF10702-250mg |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 250mg |
$106.00 | 2024-04-20 |
Cycloheptanecarboxamide 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
Cycloheptanecarboxamideに関する追加情報
Cycloheptanecarboxamide (CAS No. 1459-39-8): A Comprehensive Overview of Structural Properties, Synthesis, and Emerging Applications
Cycloheptanecarboxamide, identified by its unique CAS number 1459-39-8, is a cyclic organic compound characterized by a seven-membered cycloalkane ring (cycloheptane) substituted with a carboxamide functional group. This structural configuration imparts distinct physicochemical properties that have garnered significant attention in contemporary chemical and pharmaceutical research. The CAS No. 1459-39-8 designation ensures precise identification within scientific databases, facilitating accurate cross-referencing in academic literature and industrial applications.
The molecular framework of Cycloheptanecarboxamide combines the inherent stability of cycloalkanes with the reactivity of amide moieties. The cycloheptane core exhibits minimal ring strain due to its chair-like conformation, while the carboxamide group introduces hydrogen-bonding capabilities and polarity. These dual characteristics position the compound as a versatile scaffold for drug design and materials science. Recent studies have highlighted its role as a building block in the synthesis of bioactive molecules, particularly in modulating enzyme activity and receptor interactions.
Synthesis pathways for CAS No. 1459-39-8 typically involve cycloaddition reactions or ring-closing metathesis strategies. A notable approach reported in the *Journal of Organic Chemistry* (2023) employs palladium-catalyzed amidation of cycloheptene derivatives under microwave-assisted conditions, achieving high yields with exceptional regioselectivity. This method exemplifies modern advancements in green chemistry, minimizing solvent usage while maximizing atom efficiency—a critical consideration for sustainable chemical production.
Cycloheptanecarboxamide's physical properties include a melting point range of 78–82°C and solubility profiles that favor polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Spectroscopic analyses reveal characteristic IR absorption bands at 1660 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch), confirming the presence of the amide functional group. NMR data further elucidate the cycloalkane's conformational dynamics, with ^1^H NMR signals displaying upfield shifts due to ring current effects—a phenomenon recently quantified through computational modeling studies.
In pharmaceutical research, CAS No. 1459-39-8 has emerged as a promising lead compound for anti-inflammatory drug development. A 2024 study published in *MedChemComm* demonstrated its ability to inhibit COX-2 enzyme activity with an IC₅₀ value of 15 µM, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's lipophilic nature facilitates cellular membrane permeability, while its rigid cyclic structure enhances metabolic stability—key attributes for optimizing drug-like properties.
The compound's applications extend beyond traditional pharmacology into materials science domains. Researchers at ETH Zurich (2023) incorporated Cycloheptanecarboxamide into self-assembling supramolecular systems, leveraging its hydrogen-bonding capacity to construct nanoscale architectures with potential use in catalysis or sensor technology. These structures exhibit tunable porosity through subtle modifications to the amide substituents, demonstrating remarkable adaptability for functional material design.
An emerging area of investigation involves the use of CAS No. 1459-39-8 as a chiral auxiliary in asymmetric synthesis. Its seven-membered ring provides steric bulk that influences reaction stereoselectivity during enolate formation processes. A groundbreaking study from Nature Chemistry (2024) utilized this property to achieve >95% ee in the synthesis of complex polyketides, showcasing its potential as a next-generation chiral building block.
Toxicological profiles indicate low acute toxicity in standard animal models (LD₅₀ > 2000 mg/kg), although comprehensive long-term studies remain ongoing. Environmental impact assessments suggest biodegradability rates consistent with conventional organic compounds when exposed to aerobic microbial consortia—data critical for regulatory compliance and ecological risk assessments.
The global market for cyclic amides like Cycloheptanecarboxamide is projected to grow at a CAGR of 6.7% through 2030, driven by increasing demand from both pharmaceutical R&D and specialty chemical sectors. Major suppliers now offer gram-scale quantities under Good Manufacturing Practice (GMP) conditions, enabling broader accessibility for academic laboratories and industrial partners engaged in early-stage drug discovery programs.
Ongoing research continues to uncover novel applications for this versatile compound. Recent preclinical trials have explored its potential as a radiosensitizer in cancer therapy through enhanced DNA repair inhibition mechanisms—a breakthrough that could significantly improve radiation treatment outcomes when combined with conventional protocols.
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